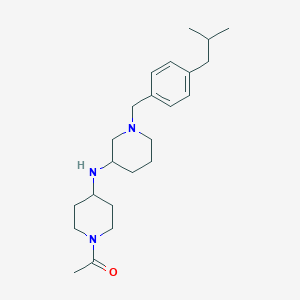![molecular formula C16H17N3O5 B5617642 6-(2,5-dimethoxyphenyl)-7-hydroxy-1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B5617642.png)
6-(2,5-dimethoxyphenyl)-7-hydroxy-1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of pyrrolopyrimidine derivatives often involves intricate reactions that aim to construct the pyrrolopyrimidine core efficiently. For instance, the synthesis of related compounds has been achieved through reactions involving dimethylformamide solvates, showcasing the formation of planar fused-ring systems and intricate hydrogen bonding patterns (Low et al., 2004). These methodologies underscore the synthetic challenges and strategies in building complex heterocyclic frameworks.
Molecular Structure Analysis
The molecular structure of pyrrolopyrimidine derivatives is characterized by their planar fused-ring systems and hydrogen bonding, which play a crucial role in their stability and reactivity. The paired N-H...O hydrogen bonds, for example, link molecules into centrosymmetric dimers, further linked into chains by single C-H...π(arene) hydrogen bonds (Low et al., 2004). This structural arrangement highlights the importance of non-covalent interactions in determining the molecular architecture of such compounds.
Chemical Reactions and Properties
Pyrrolopyrimidines exhibit a range of chemical reactions stemming from their rich electronic structure. They undergo electrophilic substitution reactions at specific positions on the pyrrole ring, demonstrating their reactivity towards halogenation, aminomethylation, acylation, and azo coupling (Tsupak et al., 1994). These reactions are pivotal for further functionalization and exploitation of pyrrolopyrimidine derivatives in various chemical contexts.
Physical Properties Analysis
The physical properties of pyrrolopyrimidine derivatives, such as their crystalline structure and solubility, are significantly influenced by their molecular architecture. For example, the crystallization behavior and solvate formation of certain pyrrolopyrimidine compounds reveal insights into their interaction with solvents and the resulting implications on their physical state (Low et al., 2004).
Chemical Properties Analysis
Pyrrolopyrimidines' chemical properties, such as their reactivity and stability, are intricately related to their structural features. The presence of dimethylformamide solvates in their crystalline form indicates their potential reactivity and the role of solvent interactions in their chemical behavior (Low et al., 2004). Furthermore, their reaction with various chemical reagents underscores the versatility and richness of their chemistry, making them a fascinating subject of study for synthetic and medicinal chemistry.
Wirkmechanismus
Eigenschaften
IUPAC Name |
6-(2,5-dimethoxyphenyl)-7-hydroxy-1,3-dimethyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5/c1-18-13-12(15(21)19(2)16(18)22)17-11(14(13)20)9-7-8(23-3)5-6-10(9)24-4/h5-7,17,20H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBXWZBLDIEHAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=C2O)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,5-dimethoxyphenyl)-7-hydroxy-1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[(3R*,4R*)-4-cyclobutyl-4-hydroxy-3-methyl-1-piperidinyl]carbonyl}cyclopropanecarboxamide](/img/structure/B5617569.png)
![2-methoxy-3-({3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5617572.png)


![N-[3-(2-pyridinyl)propyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5617597.png)
![(4S)-3-[2-(2,3-dimethylphenoxy)ethyl]-4-isopropyl-1,3-oxazolidin-2-one](/img/structure/B5617614.png)
![1-[(2-methoxyphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5617619.png)
![(4S)-3-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5617625.png)
![(3aS*,10aS*)-2-[3-(1-methyl-1H-pyrazol-5-yl)propanoyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5617643.png)
![(3S*,4S*)-1-[(6-fluoro-4-hydroxyquinolin-3-yl)carbonyl]-4-methylpiperidine-3,4-diol](/img/structure/B5617646.png)
![1-{2-[(8-syn)-8-methoxy-3-azabicyclo[3.2.1]oct-3-yl]-2-oxoethyl}-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5617654.png)
![1-[isopropyl(methyl)amino]-3-(2-methoxy-5-{[(2-methyl-2-propen-1-yl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5617659.png)